molecular formula C17H13FN2O4 B5913841 N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

Cat. No. B5913841
M. Wt: 328.29 g/mol
InChI Key: GRPUURHLBMNPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of pro-apoptotic genes. This compound also inhibits the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit the activity of HDACs without affecting other enzymes or proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in scientific research. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the anti-inflammatory and antioxidant properties of this compound in other disease models. Additionally, the potential use of this compound as a therapeutic agent for diabetes and other metabolic disorders warrants further investigation.

Synthesis Methods

N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been synthesized using various methods. One of the methods involves the reaction of 4-fluorobenzylamine with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of urea in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then heated to reflux, and the product is obtained in good yield after purification.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are often overexpressed in cancer cells.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c18-11-7-5-10(6-8-11)9-19-17(23)20-14-15(21)12-3-1-2-4-13(12)24-16(14)22/h1-8,21H,9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPUURHLBMNPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)NC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

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